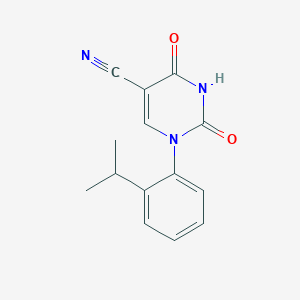
5-Cyano-1-(2-isopropylphenyl)uracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyano-1-(2-isopropylphenyl)uracil is a useful research compound. Its molecular formula is C14H13N3O2 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Development
5-Cyano-1-(2-isopropylphenyl)uracil has emerged as a candidate for developing new therapeutic agents due to its unique structural properties. Its derivatives have been investigated for their potential in treating various diseases, particularly in oncology and virology.
- Anticancer Properties : The compound's structural similarity to known anticancer agents suggests it may exhibit cytotoxic effects against cancer cells. Research indicates that modifications at the 5-position of uracil can enhance the biological activity of these compounds, making them effective against specific types of cancer .
- Antiviral Activity : this compound has shown promise in antiviral applications, particularly against RNA viruses. Studies have highlighted the efficacy of pyrimidine derivatives in inhibiting viral replication, suggesting that this compound could be further developed for antiviral therapies .
The biological activity of 5-cyano derivatives is a focal point of research. Various studies have examined their effects on different biological systems, leading to insights into their mechanisms of action.
- In Vitro Studies : Initial screenings of 5-cyano derivatives have demonstrated significant activity against various cancer cell lines. For instance, compounds similar to this compound exhibited moderate to high growth inhibition rates in established cancer models .
- Molecular Docking Studies : Recent investigations utilizing molecular docking techniques have provided further understanding of how these compounds interact at the molecular level. The binding affinities and interaction profiles with target proteins are crucial for predicting therapeutic efficacy and guiding future modifications for enhanced activity .
Synthetic Methodologies
The synthesis of this compound involves several steps that can be optimized for yield and purity.
Synthesis Pathway
- Starting Materials : The synthesis typically begins with readily available uracil derivatives.
- Cyanation Reaction : The introduction of the cyano group is achieved through reactions involving cyanide sources, which can provide high yields when optimized.
- Aromatic Substitution : The addition of the isopropylphenyl group can be performed via electrophilic aromatic substitution methods, allowing for the incorporation of bulky groups that enhance biological activity.
Case Study 1: Anticancer Screening
A study evaluated the anticancer potential of various uracil derivatives, including this compound, against multiple cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity, particularly in breast and lung cancer models, suggesting its potential as a lead compound for further development .
Case Study 2: Antiviral Efficacy
Another investigation focused on the antiviral properties of pyrimidine derivatives including 5-cyano compounds. The study found that certain modifications led to enhanced activity against HIV-1 and other viral pathogens, indicating a promising avenue for therapeutic exploration .
特性
分子式 |
C14H13N3O2 |
|---|---|
分子量 |
255.27 g/mol |
IUPAC名 |
2,4-dioxo-1-(2-propan-2-ylphenyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C14H13N3O2/c1-9(2)11-5-3-4-6-12(11)17-8-10(7-15)13(18)16-14(17)19/h3-6,8-9H,1-2H3,(H,16,18,19) |
InChIキー |
IEOXFKVHHHEGDY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC=C1N2C=C(C(=O)NC2=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















